

Technical Guide: Spectroscopic Characterization of 3-Chloro-1-methylpiperidine

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Compound of Interest

Compound Name: 3-Chloro-1-methylpiperidine

CAS No.: 22704-36-5

Cat. No.: B1626068

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Version: 2.1 (Internal/R&D) Compound Class: Nitrogen Mustard Mimic / Piperidine Derivative
CAS: 104-16-5 (Free Base) / 5533-73-3 (HCl Salt)[1]

Executive Summary & The "Aziridinium Trap"

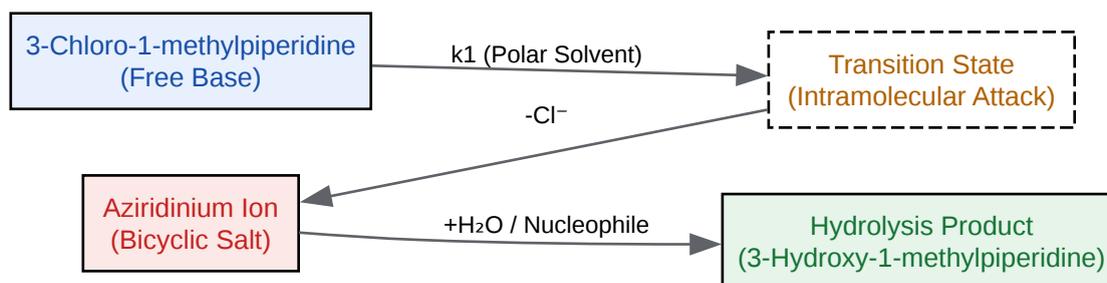
As researchers, we often treat **3-Chloro-1-methylpiperidine** merely as a chlorinated intermediate.[1] This is a fundamental error. This molecule is a "chameleon" that exists in a dynamic equilibrium between its stable free-base form and a highly reactive bicyclic aziridinium salt.[1]

The Core Challenge: In polar protic solvents (MeOH, H₂O) or under thermal stress, the nitrogen lone pair performs an intramolecular nucleophilic attack on the C-3 carbon, displacing the chloride. This forms a 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium ion).[1]

- Impact on Analysis: If your NMR sample is prepared in CD₃OD (Methanol-d₄) or allowed to sit in CDCl₃ for extended periods without acid stabilization, your spectra will drift.[1] You will observe a mixture of the piperidine and the bicyclic species.[2]
- Safety Implication: The aziridinium species is a potent alkylating agent (vesicant).[1] Handle all "pure" samples as if they are active nitrogen mustards.[1]

Mechanism of Instability (Graphviz Visualization)

The following diagram illustrates the intramolecular cyclization that confounds standard analysis.



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Figure 1: The dynamic equilibrium between the piperidine structure and the reactive aziridinium salt.

Sample Preparation Protocol

To ensure data integrity and prevent the "Aziridinium shift," follow this strict protocol:

- Solvent Selection: Use Chloroform-d ($CDCl_3$) or Benzene-d₆ (C_6D_6).^[1]
 - Avoid: Methanol-d₄, DMSO-d₆ (unless acidified), or Acetone-d₆ (can promote polymerization).
- Neutralization: If analyzing the HCl salt, liberate the free base immediately prior to analysis using cold $NaHCO_3$ /DCM extraction.^[1]
- Timeline: Run NMR experiments within 30 minutes of dissolution.
- Concentration: Maintain concentration < 20 mg/mL to minimize intermolecular quaternary salt formation (dimerization).

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) Key Diagnostic: The Chlorine Isotope Pattern.

Unlike simple amines, the presence of Chlorine provides a definitive "fingerprint" in the molecular ion region.

Ion Fragment	m/z (approx)	Relative Intensity	Structural Assignment
Molecular Ion (M ⁺)	133 / 135	Weak (<10%)	Parent molecule.[1] Note the 3:1 ratio characteristic of ³⁵ Cl/ ³⁷ Cl.[1]
[M - Cl] ⁺	98	Base Peak (100%)	Loss of Chlorine radical.[1][3] Formation of the stable N-methyl-tetrahydropyridinium ion.[1]
[M - CH ₃] ⁺	118 / 120	Low	Loss of N-methyl group.[1]
[C ₄ H ₈ N] ⁺	70	High	α-cleavage of the piperidine ring.[1]

Expert Insight: If you observe a peak at m/z 113 (M-HCl), it suggests thermal degradation in the injector port. Lower the injector temperature to < 200°C.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) - Neat Liquid Key Diagnostic: The "Bohlmann Bands" and C-Cl Stretch.[1]

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Value
2940 - 2780	C-H Stretch	Bohlmann Bands: Several sharp peaks on the lower energy side of the C-H region (~2700-2800 cm ⁻¹). ^[1] These indicate the N-lone pair is antiperiplanar to adjacent axial C-H bonds (confirms chair conformation).
1460 - 1440	CH ₂ Scissoring	Standard alkane backbone. ^[1]
1150 - 1050	C-N Stretch	Characteristic of tertiary amines.
740 - 680	C-Cl Stretch	Critical ID. Look for a strong, sharp band in this "fingerprint" region. ^[1]
Absent	N-H Stretch	Absence of peak at 3300-3500 cm ⁻¹ confirms tertiary amine (no contamination from demethylated precursor). ^[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz (1H), 100 MHz (13C)^[4]

Proton NMR (¹H NMR)

The spectrum is complex due to the chair conformation and the chirality at C-3.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
3.95 - 4.10	Multiplet (tt)	1H	H-3 (Methine)	Deshielded by Chlorine.[1] Multiplicity depends on axial/equatorial orientation (typically axial H, equatorial Cl).
2.85 - 2.95	Broad Doublet	1H	H-2eq	Proximity to N and Cl (deshielding zone).[1]
2.60 - 2.75	Broad Doublet	1H	H-6eq	Equatorial proton adjacent to Nitrogen.[1]
2.28	Singlet	3H	N-CH ₃	Diagnostic: Sharp singlet.[1] If this splits or shifts >2.5 ppm, suspect salt formation.[1]
1.90 - 2.10	Multiplet	2H	H-2ax, H-6ax	Axial protons adjacent to Nitrogen (shielded relative to equatorial).[1]
1.50 - 1.80	Multiplet	4H	H-4, H-5	Ring methylene protons.[1]

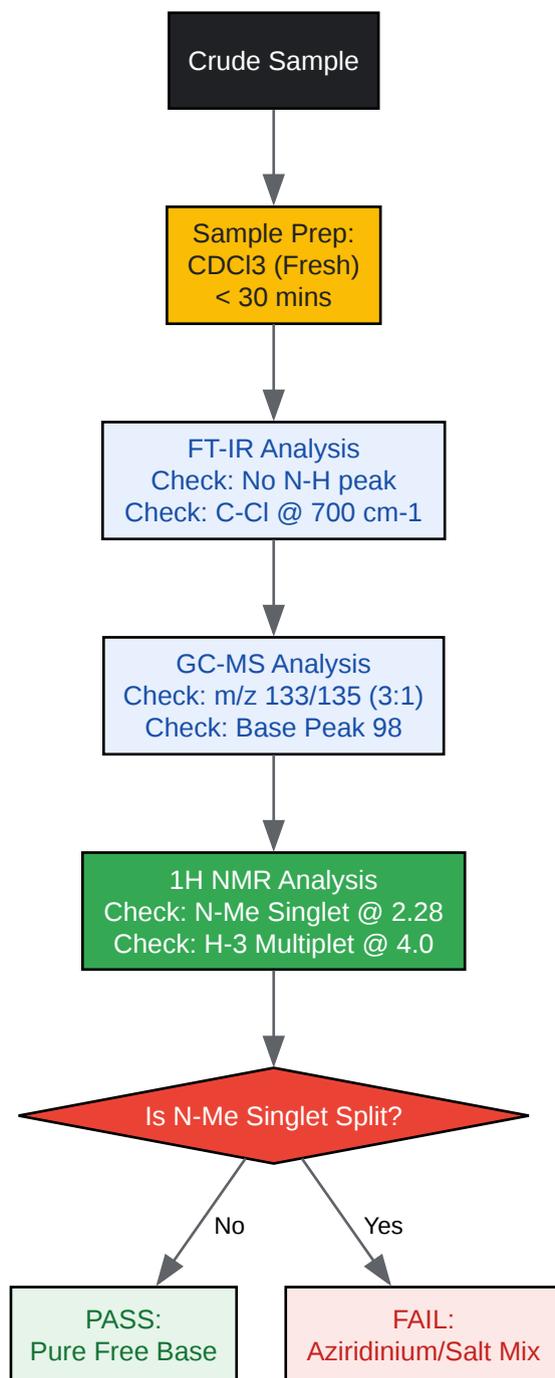
Carbon NMR (¹³C NMR)

Shift (δ ppm)	Assignment	Note
63.5	C-2	Most deshielded ring carbon (between N and Cl).[1]
58.2	C-6	Adjacent to Nitrogen.
56.5	C-3	C-Cl Carbon. Key diagnostic for substitution.[1]
46.2	N-CH ₃	Methyl carbon.[1]
32.8	C-4	Beta to Nitrogen.
23.1	C-5	Gamma to Nitrogen.[1]

Note: Chemical shifts are consensus values derived from substituent additivity rules (Curphy-Morrison) and analogous N-methyl-3-halopiperidine literature.[1]

Analytical Workflow Diagram

The following flowchart outlines the logic for validating the compound's identity and purity.



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Figure 2: Step-by-step validation workflow to ensure sample integrity.

References

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